Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
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Overview
Description
ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-(4-METHOXYPHENYL)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-(4-METHOXYPHENYL)-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Esterification: The ester functional groups can be introduced through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-(4-METHOXYPHENYL)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-(4-METHOXYPHENYL)-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-(4-METHOXYPHENYL)-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-{[4-(CARBOXY)PHENYL]METHOXY}-2-(4-METHOXY)PHENYL-1-BENZOFURAN-3-CARBOXYLATE
- ETHYL 5-{[4-(HYDROXY)PHENYL]METHOXY}-2-(4-METHOXY)PHENYL-1-BENZOFURAN-3-CARBOXYLATE
- ETHYL 5-{[4-(AMINO)PHENYL]METHOXY}-2-(4-METHOXY)PHENYL-1-BENZOFURAN-3-CARBOXYLATE
Uniqueness
ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-(4-METHOXYPHENYL)-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of multiple methoxy and ester groups, which enhance its chemical reactivity and potential for diverse applications. Its benzofuran core also contributes to its stability and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C27H24O7 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 5-[(4-methoxycarbonylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H24O7/c1-4-32-27(29)24-22-15-21(33-16-17-5-7-19(8-6-17)26(28)31-3)13-14-23(22)34-25(24)18-9-11-20(30-2)12-10-18/h5-15H,4,16H2,1-3H3 |
InChI Key |
RFWHRSPAYLBWHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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